4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 2309729-17-5
VCID: VC7217346
InChI: InChI=1S/C13H15N5O3S/c1-16-9-11(8-15-16)22(20,21)17-6-7-18(13(19)10-17)12-4-2-3-5-14-12/h2-5,8-9H,6-7,10H2,1H3
SMILES: CN1C=C(C=N1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3
Molecular Formula: C13H15N5O3S
Molecular Weight: 321.36

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one

CAS No.: 2309729-17-5

Cat. No.: VC7217346

Molecular Formula: C13H15N5O3S

Molecular Weight: 321.36

* For research use only. Not for human or veterinary use.

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one - 2309729-17-5

Specification

CAS No. 2309729-17-5
Molecular Formula C13H15N5O3S
Molecular Weight 321.36
IUPAC Name 4-(1-methylpyrazol-4-yl)sulfonyl-1-pyridin-2-ylpiperazin-2-one
Standard InChI InChI=1S/C13H15N5O3S/c1-16-9-11(8-15-16)22(20,21)17-6-7-18(13(19)10-17)12-4-2-3-5-14-12/h2-5,8-9H,6-7,10H2,1H3
Standard InChI Key HCGXYLYZMJOAPR-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3

Introduction

Synthesis

The synthesis of compounds like this typically involves:

  • Pyrazole Functionalization: The pyrazole core is modified with a sulfonamide group at the 4-position using reagents like sulfonyl chlorides under basic conditions.

  • Pyridine Integration: The pyridine unit is introduced via nucleophilic substitution or coupling reactions.

  • Piperazinone Formation: Cyclization reactions form the piperazinone moiety.

Example Synthetic Pathway:

StepReaction DescriptionReagents/Conditions
1Methylation of pyrazoleMethyl iodide in the presence of a base
2Sulfonamide addition to pyrazoleSulfonyl chloride in dichloromethane
3Coupling with pyridinyl precursorPalladium-catalyzed reaction
4Cyclization to form piperazinoneHeating with appropriate amines

Pharmacological Relevance

Compounds containing pyrazole and sulfonamide groups often exhibit diverse biological activities:

  • Antileishmanial Activity: Pyrazole-sulfonamides have shown efficacy against Leishmania species in vitro and in vivo .

  • Antifungal Properties: Pyridine-sulfonamides have demonstrated activity against Candida species .

  • Antiproliferative Effects: Pyrazole derivatives have been tested for cytotoxicity against cancer cell lines .

Drug Development

The combination of these functional groups suggests potential as:

  • Antiviral agents targeting viral polymerases .

  • Anticancer drugs due to their ability to inhibit cell proliferation .

Cytotoxicity

Studies on similar compounds indicate:

  • Low cytotoxicity towards mammalian cells at therapeutic concentrations .

  • Selective inhibition of target pathogens or cancer cells.

Table: Biological Activities of Related Compounds

ActivityIC50/Effective DoseTarget Organism/Cell Line
Antileishmanial~0.07 mMLeishmania amazonensis
AntifungalMIC ≥ 25 μg/mLCandida tropicalis
Antiproliferative~0.5 mMU937 leukemia cells

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